molecular formula C12H15N3O B1482039 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098046-62-7

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1482039
CAS No.: 2098046-62-7
M. Wt: 217.27 g/mol
InChI Key: BJJBNPROCLGYAK-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethyl group, a pyridine ring, and a pyrazole core, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Notably, pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anticancer activities by inhibiting cyclooxygenase (COX) enzymes and other related pathways .

Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:

CompoundIC50 (μg/mL)Activity Type
2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol)54.65 (diclofenac sodium)Anti-inflammatory
Other derivatives60.56 - 69.15Comparable activity

These compounds have shown effectiveness in reducing edema in animal models, suggesting their potential for therapeutic use in inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored in various studies. The ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of several pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited higher edema inhibition percentages compared to standard treatments like celecoxib, with some showing negligible ulcerogenic effects on the gastric mucosa .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of HeLa cells (cervical cancer) and L929 cells (normal fibroblast), highlighting its selective cytotoxicity against cancer cells while sparing normal cells .

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,9,16H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJBNPROCLGYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

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